1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine
Description
Structure
3D Structure
Properties
CAS No. |
1006483-45-9 |
|---|---|
Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(3-methyl-1-propylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-6-9(7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
OQOKDQQDUPTRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Alkylation
A common approach involves alkylating pyrazole-containing hydrazides. For instance, 3-(dimethylamino)propylamine can react with halogenated pyrazole intermediates under acidic conditions. A patent detailing pyrazole derivative synthesis (CN111072566A) describes a three-step process:
-
Hydrazide activation : Reacting acethydrazide with dimethyl sulfate in toluene at 90°C forms acetyl methylhydrazine methyl sulfate.
-
Sodium salt formation : Treating with sodium ethoxide under CO pressure (20 atm) generates a reactive sodium intermediate.
-
Alkylation : Introducing 1-(1-methyl-1H-pyrazol-4-yl)ethyl chloride in the presence of trimethylchlorosilane and triethylamine yields the target amine after acid workup.
Key conditions :
Industrial-Scale Propylation
Industrial methods optimize propyl group introduction using continuous flow reactors. The pyrazole ring is first synthesized via cyclocondensation of β-diketones with hydrazines, followed by N-propylation using propyl bromide or sulfate esters. For example:
-
Cyclize 3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate.
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Alkylate the pyrazole nitrogen with propyl bromide in DMF/K₂CO₃ at 80°C.
Industrial parameters :
Reductive Amination of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Catalytic Hydrogenation
The ketone precursor 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS 933454-80-9) is reduced to the corresponding amine using ammonium acetate and hydrogen gas. A modified procedure from PMC studies employs:
-
Catalyst : Raney nickel (10 wt%)
-
Solvent : Methanol/water (4:1)
-
Conditions : 50°C, 30 atm H₂, 12 hours
Side reactions :
-
Over-reduction to secondary amines (<5%)
-
Pyrazole ring hydrogenolysis (<2%)
Borohydride-Mediated Reduction
Sodium cyanoborohydride selectively reduces imines formed in situ from the ketone and ammonium acetate:
-
Condense the ketone with NH₃ in ethanol at reflux.
-
Reduce the Schiff base with NaBH₃CN at 0°C.
-
Purify via acid-base extraction (HCl/NaOH).
Optimized parameters :
Multicomponent Reaction Strategies
Enaminone-Based Synthesis
A green protocol from Abdelkhalik et al. utilizes enaminones, hydrazine, and aldehydes in aqueous ammonium acetate:
-
React 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and hydrazine hydrochloride.
-
Heat at reflux for 4 hours to form the pyrazole-ethylamine backbone.
-
Isolate via solvent extraction (ethyl acetate/water).
Advantages :
Pyrazolo[3,4-b]pyridine Derivatives
Four-component reactions involving enaminones, hydrazines, aldehydes, and nitriles generate fused pyrazole-amines. For example:
-
Combine 1-propyl-3-methyl-1H-pyrazol-4-amine , benzaldehyde, and malononitrile in ethanol.
-
Catalyze with piperidine (5 mol%).
-
Reflux for 6 hours to afford bicyclic amines.
Conditions :
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways. For example, certain analogs have been shown to reduce inflammation in animal models by inhibiting specific enzymes involved in the inflammatory response .
The biological activity of this compound includes:
- Enzyme Inhibition : The compound serves as a potential inhibitor for various enzymes, including those involved in cancer progression. Its ability to bind to active sites on enzymes can prevent substrate interaction, thereby inhibiting their activity .
- Neuroprotective Effects : Preliminary studies suggest that pyrazole derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .
Industrial Applications
In addition to its medicinal uses, this compound has industrial applications:
- Synthesis of Specialty Chemicals : The compound is utilized as a building block for synthesizing more complex heterocyclic compounds used in various chemical industries. Its unique structure allows for the development of novel materials with specific properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited MIC values as low as 0.125 mg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as effective antimicrobial agents .
Case Study 2: Neuroprotective Mechanisms
Research focusing on the neuroprotective effects of pyrazole derivatives found that specific compounds could significantly reduce oxidative stress markers in neuronal cell lines exposed to harmful stimuli. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Halogenation (e.g., fluorine in ) introduces electronegativity, altering electronic properties and bioavailability.
Amine Functionality :
- Primary amines (target compound and ) are more reactive in forming hydrogen bonds, whereas tertiary amines () may reduce solubility but improve metabolic stability.
Salt Forms :
Pharmacological Potential (Inferred)
Though direct activity data are absent, the structural resemblance to acetylcholinesterase inhibitors (e.g., rivastigmine in ) implies possible neuropharmacological applications . The propyl and methyl groups may mimic hydrophobic interactions observed in tacrine derivatives.
Biological Activity
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine, a compound derived from the pyrazole family, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by its pyrazole ring with a methyl group at the 3-position and a propyl chain at the 1-position. The synthesis typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds, often optimized through advanced techniques such as continuous flow reactors for enhanced yield and purity .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Effects : Pyrazole derivatives, including this compound, have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, significant reductions in these markers have been reported, indicating potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial properties, making them candidates for infection treatment .
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest, which are critical for cancer therapy .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. For example, inhibition of enzyme activity can disrupt metabolic pathways that are crucial in disease processes .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α production in vitro. Compounds similar to this compound showed up to 85% inhibition at concentrations around 10 μM .
- Antimicrobial Testing : Compounds were screened against multiple bacterial strains using standard disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that select pyrazole compounds caused significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Comparative Analysis
The following table summarizes key properties and activities of selected pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Methyl group on pyrazole ring | Anti-inflammatory, antimicrobial | 8.5 |
| 1-(3-Methyl-phenyl-pyrazol) | Phenyl substitution | Antitumor activity | 12.0 |
| 1-(propyl-pyrazol) | Propyl chain | Moderate anti-inflammatory | 15.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine, and how can purity be validated?
- Methodology : The compound is typically synthesized via a multi-step process involving pyrazole ring formation followed by amine functionalization. For example, cyclocondensation of hydrazine derivatives with β-keto esters can yield the pyrazole core, followed by alkylation or reductive amination to introduce the propyl and ethanamine groups . Purity validation requires techniques like HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H and ¹³C NMR can identify substituent positions on the pyrazole ring (e.g., methyl at C3, propyl at N1) and the ethanamine side chain .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9H17N3, expected m/z 167.14) .
- IR Spectroscopy : Detects functional groups like NH₂ (stretch ~3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, P95 respirator) to minimize inhalation/contact. Work under fume hoods to avoid aerosol formation. Store in airtight containers at 2–8°C, away from oxidizers . Toxicity data is limited, so assume acute toxicity (LD50 estimated <500 mg/kg) and prioritize waste disposal via licensed services .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or serotonin receptors. Pyrazole derivatives often exhibit affinity for hydrophobic active sites .
- MD Simulations : GROMACS can assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- PubChem Data : Cross-reference CID 23005785 for physicochemical properties (e.g., LogP ~1.5) to refine target selection .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Test across concentrations (e.g., 1–100 μM) in cell-based assays (e.g., LPS-induced inflammation models) to identify EC50 values .
- Mechanistic Profiling : Use RNA-seq or proteomics to differentiate pathways (e.g., NF-κB inhibition vs. ROS scavenging) .
- Structural Analog Comparison : Compare with 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine (CID 23005785) to isolate substituent effects .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 28 days. Monitor degradation via HPLC (e.g., ≤5% impurity increase) .
- pH Profiling : Test solubility and decomposition in buffers (pH 1–13). Pyrazole derivatives are typically stable in neutral conditions but degrade under strong acids/bases .
Q. What crystallographic techniques refine the compound’s 3D structure?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Pyrazole rings often exhibit planar geometry (bond angles ~120°) with amine substituents in equatorial positions .
- Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning (common in heterocyclic amines) .
Methodological Notes
- Synthesis Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF vs. THF) to improve yield (>70%) .
- Data Reproducibility : Replicate assays in triplicate with positive controls (e.g., aspirin for COX-2) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, given limited ecotoxicology data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
